2-Methyl-2-(p-tolyl)propanenitrile
Overview
Description
2-Methyl-2-(p-tolyl)propanenitrile is an organic compound with the molecular formula C11H13N . It is a type of nitrile, which is a class of organic compounds that have a -CN group, also known as a cyano group .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrile group (-CN) attached to a propane chain that is substituted with a methyl group and a p-tolyl group .Scientific Research Applications
Radical Scavenging Activity
2-Methyl-2-(p-tolyl)propanenitrile has been investigated for its radical scavenging activity, particularly in photoinitiated crosslinking of acrylate formulations. This compound has shown efficiency in scavenging 2-cyano-2-propyl radicals, which are thermally generated, leading to the formation of various chemically stable compounds (Hageman, 1999).
Conformational Analysis
Research on similar compounds, such as 1-p-tolyl-2-phenyl-1-propanone, has involved the conformational analysis using NMR spectroscopy. Such studies provide insights into the structural and chemical properties of these compounds, which can be critical for various applications in chemistry and material science (Kunieda et al., 1983).
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of heterocyclic compounds. For instance, its reaction with γ-halocarbonyl compounds has been explored to produce 2-cyanopyrrolidines, which are valuable in organic synthesis and pharmaceutical applications (Grygorenko et al., 2007).
Antimicrobial Activity
This compound has been used as a key synthon in the preparation of a variety of heterocyclic substances with promising antimicrobial activities against Gram-negative and Gram-positive bacteria, as well as yeast. Such research highlights its potential in the development of new antimicrobial agents (Behbehani et al., 2011).
Metabolic Engineering
In the field of biotechnology, related compounds like 1,2-propanediol have been metabolically engineered in bacteria like Escherichia coli for the production of enantiomerically pure compounds from renewable resources, indicating potential biotechnological applications of similar compounds (Altaras & Cameron, 1999).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-2-(4-methylphenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBTPVGIGROGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494716 | |
Record name | 2-Methyl-2-(4-methylphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40119-34-4 | |
Record name | 2-Methyl-2-(4-methylphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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